![molecular formula C19H14ClN3OS B2704849 2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1031625-29-2](/img/structure/B2704849.png)

2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

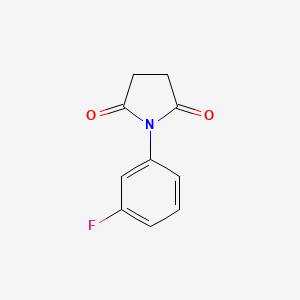

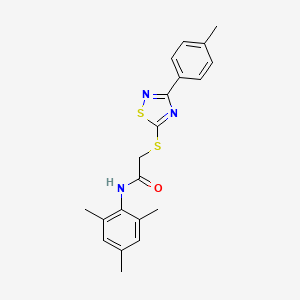

The compound “2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

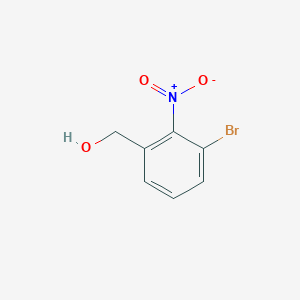

The molecular formula of the compound is C19H14ClN3OS. The structure of the compound includes a pyrrolo[3,2-d]pyrimidin-4(5H)-one ring, which is a type of pyrimidine .Scientific Research Applications

Structural and Optical Properties

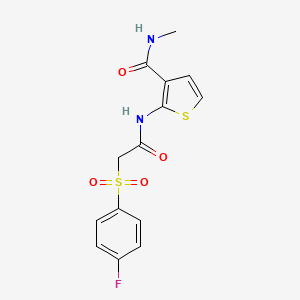

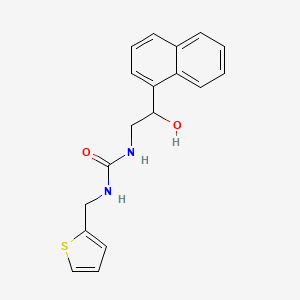

Research on thiopyrimidine derivatives, including compounds similar to 2-((3-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, indicates significant applications in medicine and nonlinear optics (NLO) fields. The studies using density functional theory (DFT) and time-dependent DFT (TDDFT) show these compounds exhibit promising NLO properties for optoelectronic applications. The comprehensive analysis includes vibrational analysis, natural bonding orbital (NBO) analysis, and molecular electronic potential (MEP) studies, confirming their structural purity and potential high-tech applications in NLO fields (Hussain et al., 2020).

Antimicrobial and Anti-inflammatory Activities

Some new coumarin derivatives, including pyrimidino and pyrrolopyrimidine structures, have been synthesized and evaluated for their antimicrobial activity. These compounds exhibit significant biological activities, highlighting the broad potential of pyrrolopyrimidine derivatives in developing new antimicrobial agents (Al-Haiza et al., 2003). Additionally, certain thienopyrimidine derivatives have been identified as potential antimicrobial and anti-inflammatory agents, further supporting the diverse biological applications of these compounds (Tolba et al., 2018).

Mechanism of Action

Mode of Action

Similar compounds have been shown to exhibit antimicrobial activity .

Biochemical Pathways

Similar compounds have been shown to exhibit antimicrobial activity, suggesting they may interfere with bacterial growth and replication pathways .

Result of Action

Similar compounds have been shown to exhibit antimicrobial activity, suggesting they may inhibit the growth of certain bacteria .

Action Environment

Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .

Biochemical Analysis

Biochemical Properties

The biochemical properties of HMS3489I16 are largely due to its interactions with various enzymes, proteins, and other biomolecules. For instance, it has been found to have significant antimicrobial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . It has also been docked against the acetyl-CoA carboxylase enzyme .

Cellular Effects

HMS3489I16 has been observed to have significant effects on various types of cells and cellular processes. For example, it has been found to have antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also been found to have antimicrobial activity on Gram-positive and Gram-negative bacteria .

Molecular Mechanism

The molecular mechanism of action of HMS3489I16 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to have significant antimycobacterial activity, suggesting that it may inhibit the growth of Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also been docked against the acetyl-CoA carboxylase enzyme, suggesting that it may inhibit this enzyme .

Temporal Effects in Laboratory Settings

The effects of HMS3489I16 over time in laboratory settings have not been fully elucidated. It has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of HMS3489I16 at different dosages in animal models have not been fully elucidated. It has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , suggesting that it may have dose-dependent effects.

Metabolic Pathways

The metabolic pathways that HMS3489I16 is involved in have not been fully elucidated. It has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , suggesting that it may interact with the metabolic pathways of these organisms.

Transport and Distribution

The transport and distribution of HMS3489I16 within cells and tissues have not been fully elucidated. It has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , suggesting that it may be transported and distributed within these organisms.

Subcellular Localization

The subcellular localization of HMS3489I16 has not been fully elucidated. It has been found to have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG , suggesting that it may be localized within these organisms.

Properties

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN3OS/c20-14-8-4-5-12(9-14)11-25-19-22-16-15(13-6-2-1-3-7-13)10-21-17(16)18(24)23-19/h1-10,21H,11H2,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGJIGRPIMYAHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC3=C2N=C(NC3=O)SCC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine](/img/structure/B2704768.png)

![N-{4-[5-(2-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2704769.png)

![1-[(2,5-dimethylphenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2704773.png)

![N-(2-ethoxyphenyl)-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2704777.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2704778.png)

![N'-(4-chloro-1,3-benzothiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2704780.png)

![3-fluoro-1-{imidazo[1,2-b]pyridazin-6-yl}-N,N-dimethylpyrrolidine-3-carboxamide](/img/structure/B2704782.png)